molecular formula C9H17N B180396 6-Azaspiro[4.5]decane CAS No. 177-17-3

6-Azaspiro[4.5]decane

Cat. No. B180396
CAS RN: 177-17-3
M. Wt: 139.24 g/mol
InChI Key: FIEQFLLZBBTQHY-UHFFFAOYSA-N
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Description

“6-Azaspiro[4.5]decane” is a chemical compound with the molecular formula C9H17N . It is the core structure of the azaspirodecanedione moiety found in some of the azapirones .


Synthesis Analysis

The synthesis of azaspiro[4.5]decane involves a domino reaction, which includes highly regioselective C–C coupling and spiro scaffold steps . In another synthesis strategy, halichlorine and pinnaic acid, which are structurally related natural alkaloids isolated from different marine organisms, demonstrate a wide range of biological effects .


Molecular Structure Analysis

The molecular weight of 6-Azaspiro[4.5]decane is 139.24 . The InChI code for this compound is 1S/C9H17N/c1-2-6-9(5-1)7-3-4-8-10-9/h10H,1-8H2 .


Physical And Chemical Properties Analysis

6-Azaspiro[4.5]decane has a density of 0.9±0.1 g/cm3, a boiling point of 205.7±8.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . Its enthalpy of vaporization is 44.2±3.0 kJ/mol, and it has a flash point of 72.7±16.5 °C . The compound has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

1. Asymmetric Synthesis of Marine Natural Products 6-Azaspiro[4.5]decane serves as a key intermediate in the asymmetric synthesis of marine natural products such as halichlorine and pinnaic acid. These compounds have been studied for their potential anti-inflammatory and neuroprotective properties .

Construction of Carbohydrate Spiro-heterocycles

The compound is utilized in radical chemistry to construct 6-oxa-1-azaspiro[4.5]decane skeletons, which are important in the development of glycopyranoside derivatives, contributing to advancements in carbohydrate chemistry .

Pharmaceutical Applications

Azaspiro[4.5]decane derivatives are explored for their pharmaceutical applications, including potential therapeutic agents. These derivatives can form various pharmaceutically acceptable salts, solvates, hydrates, N-oxides, and diastereomers, expanding the scope of medicinal chemistry .

Safety and Hazards

6-Azaspiro[4.5]decane is considered hazardous. It is a combustible liquid and can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

6-Azaspiro[4.5]decane is a structural component of several marine alkaloids, including halichlorine and pinnaic acid . These alkaloids have been found to interact with various biological targets. For instance, halichlorine selectively inhibits the expression of the inducible cell surface protein VCAM-1 (vascular cell adhesion molecule-1) . On the other hand, pinnaic acid has been found to inhibit cytoplasmic phospholipase A2(cPLA2) at a semi-inhibitory concentration of 0.2 mm in vitro .

Mode of Action

For example, the inhibition of VCAM-1 by halichlorine can potentially be used to treat atherosclerosis, coronary artery disease, angina pectoris, and non-cardiovascular inflammatory diseases .

Biochemical Pathways

The biochemical pathways affected by 6-Azaspiro[4.5]decane are largely dependent on the specific targets of the compound. For instance, the inhibition of VCAM-1 by halichlorine affects the adhesion of leukocytes to the vascular endothelium, a key process in the development of atherosclerosis . Similarly, the inhibition of cPLA2 by pinnaic acid affects the production of arachidonic acid and its metabolites, which play a crucial role in inflammation and other physiological processes .

Result of Action

The molecular and cellular effects of 6-Azaspiro[4.5]decane’s action are diverse, given its presence in various marine alkaloids with wide-ranging biological effects . For example, the inhibition of VCAM-1 by halichlorine can reduce the adhesion of leukocytes to the vascular endothelium, potentially mitigating the progression of atherosclerosis .

properties

IUPAC Name

6-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-6-9(5-1)7-3-4-8-10-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEQFLLZBBTQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626578
Record name 6-Azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azaspiro[4.5]decane

CAS RN

177-17-3
Record name 6-Azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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